BenchChemオンラインストアへようこそ!

LSN 3213128

AICARFT Target Selectivity Antifolate

LSN 3213128 is the definitive chemical probe for interrogating AICARFT-dependent de novo purine biosynthesis. Unlike multi-targeted classical antifolates (e.g., pemetrexed, methotrexate) that require RFC-mediated uptake, this nonclassical agent is orally bioavailable and displays unparalleled >6,250-fold selectivity over related folate-dependent enzymes (TS, SHMT1, MTHFD1/2/2L). This precision eliminates confounding off-target effects, ensuring that ZMP accumulation, AMPK activation, and growth inhibition (GI50 = 4.4 nM in low-folate conditions) are directly attributable to AICARFT blockade. Validated in TNBC (MDA-MB-231met2) and NSCLC (NCI-H460) xenograft models with robust oral tumor suppression. Select this compound for unambiguous proof-of-concept studies and to investigate resistance mechanisms independent of impaired folate transport.

Molecular Formula C17H16FN3O4S2
Molecular Weight 409.5 g/mol
Cat. No. B8103309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSN 3213128
Molecular FormulaC17H16FN3O4S2
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F
InChIInChI=1S/C17H16FN3O4S2/c18-13-7-10-3-5-19-17(23)12(10)8-14(13)20-27(24,25)16-2-1-15(26-16)21-6-4-11(22)9-21/h1-3,5,7-8,11,20,22H,4,6,9H2,(H,19,23)/t11-/m1/s1
InChIKeyDSUZLJDXUJUTGI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSN 3213128 Procurement Guide: Potent and Selective AICARFT Inhibitor for Oncology Research


LSN 3213128 is a nonclassical, orally bioavailable antifolate specifically designed to inhibit aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine biosynthesis pathway frequently upregulated in cancers [1]. Unlike classical antifolates, LSN 3213128 is a novel synthetic compound that does not require active transport via the reduced folate carrier for cellular uptake, a key differentiating feature [2].

Why LSN 3213128 Cannot Be Substituted with Generic Antifolates or Other AICARFT Inhibitors


Substituting LSN 3213128 with generic antifolates (e.g., pemetrexed, methotrexate) or other AICARFT inhibitors is not scientifically valid due to its unique, quantifiable profile of potency, target selectivity, and oral bioavailability. Generic antifolates are multi-targeted, leading to off-target toxicities and a complex pharmacodynamic profile that can confound experimental results. In contrast, LSN 3213128 exhibits exceptional selectivity for AICARFT over related folate-dependent enzymes, a feature not shared by these agents [1]. Furthermore, unlike earlier, potent AICARFT inhibitors that lack oral bioavailability, LSN 3213128 demonstrates robust in vivo tumor suppression following oral administration, a critical differentiator for preclinical oncology models [2].

Quantitative Evidence for Selecting LSN 3213128 Over Analogs and Alternatives


Superior Selectivity for AICARFT Compared to Pemetrexed and Methotrexate

LSN 3213128 is a highly selective AICARFT inhibitor, with an IC50 >100 µM against related folate-dependent enzymes thymidylate synthase (TS), serine hydroxymethyltransferase 1 (SHMT1), and methylenetetrahydrofolate dehydrogenase 1/2/2L (MTHFD1, MTHFD2, MTHFD2L) [1]. This contrasts sharply with the multi-targeted inhibitor pemetrexed, which potently inhibits TS (Ki = 109 nM) and DHFR (Ki = 7 nM) in addition to AICARFT (Ki = 3.5 µM), and methotrexate, a potent DHFR inhibitor (IC50 ≈ 7 nM) that only weakly inhibits AICARFT via its polyglutamated metabolites . This selectivity profile makes LSN 3213128 a far more precise tool for dissecting the specific role of AICARFT in purine biosynthesis.

AICARFT Target Selectivity Antifolate Oncology Enzyme Inhibition

In Vivo Tumor Growth Inhibition with Oral Dosing vs. Parenteral Comparators

LSN 3213128 demonstrates significant tumor growth inhibition in a murine xenograft model of triple-negative breast cancer (TNBC, MDA-MB-231met2) following oral administration [1]. This contrasts with other potent AICARFT inhibitors like BW2315 and BW1540 (Ki = 6 nM and 8 nM, respectively), which lack data supporting oral bioavailability and in vivo efficacy, limiting their utility to in vitro studies [2]. The ability to achieve pharmacodynamic effects (robust elevation of ZMP in tumor tissue) and anti-tumor activity via a convenient oral route is a key differentiator for longitudinal in vivo oncology studies [3].

Oral Bioavailability In Vivo Efficacy Xenograft Model Triple-Negative Breast Cancer Pharmacodynamics

Cellular Potency in Low Folate Conditions vs. Multi-Target Antifolates

In low folate media (physiologically relevant to the tumor microenvironment), LSN 3213128 achieves an average cellular ZMP EC50 of 4.9 ± 2.6 nM across 12 cancer cell lines and an average GI50 of 4.4 ± 4.5 nM [1]. This high potency is driven by its specific and potent inhibition of AICARFT. In contrast, pemetrexed's cellular potency is a composite effect of inhibiting multiple targets (TS, DHFR, GARFT), making its anti-proliferative effect less predictable and its mechanism more complex to deconvolute [2]. The direct correlation between AICARFT inhibition (ZMP elevation) and growth inhibition (GI50) for LSN 3213128 confirms a clean mechanism of action.

Cellular Assay GI50 Folate Competition NCI-H460 MDA-MB-231

Nonclassical Antifolate Structure Bypasses Cellular Uptake Issues of Classical Antifolates

LSN 3213128 is a nonclassical antifolate, meaning it does not require the reduced folate carrier (RFC) for cellular uptake, a major route of entry for classical antifolates like pemetrexed and methotrexate [1]. This structural class difference is a significant advantage for research, as it circumvents a common mechanism of resistance in cancer cell lines and allows for evaluation of AICARFT inhibition independent of RFC expression levels [2]. In contrast, pemetrexed and methotrexate rely on RFC and folate receptor alpha for uptake, and their efficacy can be diminished in cells with impaired folate transport.

Drug Uptake Nonclassical Antifolate Reduced Folate Carrier Resistance Mechanism

Optimal Research Applications for LSN 3213128 Based on Evidence


In Vivo Preclinical Oncology Studies Requiring Oral Dosing

LSN 3213128 is the optimal choice for establishing proof-of-concept in murine xenograft models, particularly for triple-negative breast cancer (MDA-MB-231met2) and lung cancer (NCI-H460), where it has demonstrated significant tumor growth inhibition following oral administration [1]. Its oral bioavailability and robust target engagement (ZMP elevation) make it suitable for long-term dosing studies to evaluate sustained AICARFT inhibition.

Dissecting the Role of De Novo Purine Biosynthesis in Cancer Cell Proliferation

Use LSN 3213128 to specifically interrogate the AICARFT-dependent step of the purine biosynthesis pathway without confounding off-target effects. Its >6,250-fold selectivity over TS, SHMT1, and MTHFD1/2/2L ensures that observed cellular phenotypes (e.g., ZMP accumulation, AMPK activation, growth inhibition) are directly attributable to AICARFT blockade, a level of precision unattainable with multi-targeted agents like pemetrexed [2].

Investigating Antifolate Resistance Mechanisms in Low Folate Microenvironments

The high potency of LSN 3213128 in low folate conditions (GI50 = 4.4 nM) and its independence from the reduced folate carrier (RFC) for uptake make it an ideal probe for studying mechanisms of resistance to classical antifolates [3]. It can be used to evaluate whether resistance is driven by impaired folate transport or by alterations within the purine biosynthesis pathway itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LSN 3213128

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.